molecular formula C9H11N3 B1625828 N-Ethyl-1H-indazol-6-amine CAS No. 88369-87-3

N-Ethyl-1H-indazol-6-amine

Cat. No.: B1625828
CAS No.: 88369-87-3
M. Wt: 161.2 g/mol
InChI Key: CRZJEVNBHVMUBW-UHFFFAOYSA-N
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Description

N-Ethyl-1H-indazol-6-amine is a nitrogen-containing heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The structure of this compound consists of an indazole core with an ethyl group attached to the nitrogen atom and an amine group at the sixth position of the indazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-1H-indazol-6-amine can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions. This method typically employs transition metal catalysts such as copper or silver to facilitate the formation of the indazole ring . Another method involves the condensation of o-fluorobenzaldehydes with hydrazine, followed by selective activation of the oxime group in the presence of methanesulfonyl chloride and triethylamine .

Industrial Production Methods

Industrial production of this compound often utilizes metal-catalyzed reactions due to their high yields and minimal formation of byproducts. For example, a copper(II) acetate-catalyzed reaction using oxygen as the terminal oxidant can efficiently produce this compound in good to excellent yields .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-1H-indazol-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: The amine group at the sixth position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole-6-amine: Lacks the ethyl group but shares the indazole core and amine functionality.

    N-Methyl-1H-indazol-6-amine: Similar structure with a methyl group instead of an ethyl group.

    6-Aminoindazole: Contains an amine group at the sixth position but lacks the N-ethyl substitution.

Uniqueness

N-Ethyl-1H-indazol-6-amine is unique due to the presence of both the ethyl group and the amine group, which can influence its chemical reactivity and biological activity. The ethyl group may enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

IUPAC Name

N-ethyl-1H-indazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-2-10-8-4-3-7-6-11-12-9(7)5-8/h3-6,10H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZJEVNBHVMUBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC2=C(C=C1)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30521511
Record name N-Ethyl-1H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30521511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88369-87-3
Record name N-Ethyl-1H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30521511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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